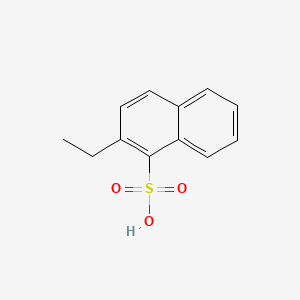

Ethylnaphthalenesulphonic acid

Description

Ethylnaphthalenesulphonic acid is a naphthalene-derived organic compound characterized by a sulfonic acid (-SO₃H) group and an ethyl (-C₂H₅) substituent. The naphthalene backbone provides aromatic stability and planar rigidity, while the sulfonic acid group confers strong acidity and hydrophilicity. The ethyl group enhances lipophilicity, influencing solubility and reactivity .

This compound is part of the broader class of naphthalenesulfonic acids, which are widely used in industrial applications such as surfactants, dispersants, and superplasticizers in concrete . This compound’s unique structure makes it suitable for specialized applications where balanced hydrophilicity-lipophilicity is critical.

Properties

CAS No. |

76214-58-9 |

|---|---|

Molecular Formula |

C12H12O3S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

2-ethylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C12H12O3S/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)16(13,14)15/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

JCRMBLKUFLUWPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylnaphthalene-1-sulfonic acid typically involves the sulfonation of 2-ethylnaphthalene. The reaction is carried out by treating 2-ethylnaphthalene with sulfuric acid or oleum under controlled conditions. The reaction conditions, such as temperature and concentration of the sulfonating agent, are crucial to ensure the selective formation of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of 2-ethylnaphthalene-1-sulfonic acid is often carried out in large-scale reactors where the reaction parameters are meticulously controlled to achieve high yields and purity. The process may involve continuous or batch processing, depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Ethylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylnaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

The properties and applications of ethylnaphthalenesulphonic acid are best understood through comparison with structurally related naphthalene and benzenesulfonic acid derivatives. Key differences arise from variations in substituents, molecular weight, and functional group positioning.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₂SO₃ | Ethyl (-C₂H₅), sulfonic acid (-SO₃H) | Moderate solubility in polar solvents; strong acidity (pKa ~0–1) | Surfactants, specialty chemicals |

| 1-Naphthalenesulfonic acid | C₁₀H₈SO₃ | Sulfonic acid (-SO₃H) | High water solubility; pKa ~0.5–1.5 | Dye intermediates, detergents |

| 2-Hydroxy-1-naphthalenesulfonic acid | C₁₀H₈SO₄ | Hydroxyl (-OH), sulfonic acid | Enhanced solubility (due to -OH); pKa ~1.0 | Textile dyeing, biochemical assays |

| 4-Methoxynaphthalene-1-sulfonic acid | C₁₁H₁₀SO₄ | Methoxy (-OCH₃), sulfonic acid | Lower acidity (pKa ~1.5–2.5); thermal stability | Pharmaceutical intermediates |

| Benzenesulfonic acid | C₆H₆SO₃ | Sulfonic acid (-SO₃H) | Simple structure; high acidity (pKa ~0.7) | Catalysis, resin synthesis |

Key Research Findings

Solubility and Reactivity: this compound exhibits lower water solubility compared to hydroxylated derivatives (e.g., 2-hydroxy-1-naphthalenesulfonic acid) due to the hydrophobic ethyl group. However, the sulfonic acid group ensures moderate solubility in polar solvents . The ethyl group stabilizes the molecule in non-aqueous environments, making it effective in organic synthesis and emulsion formulations .

Acidity :

- This compound has a pKa comparable to 1-naphthalenesulfonic acid (~0–1), but its acidity is slightly reduced relative to benzenesulfonic acid due to electron-donating effects of the ethyl group .

Biological and Industrial Applications :

- Unlike simpler sulfonic acids (e.g., benzenesulfonic acid), this compound’s lipophilic ethyl group enhances compatibility with organic matrices, making it valuable in polymer stabilization and agrochemical formulations .

- Derivatives with hydroxyl or methoxy groups (e.g., 4-methoxynaphthalene-1-sulfonic acid) are preferred in pharmaceuticals due to their lower acidity and targeted reactivity .

Q & A

Basic: What analytical techniques are recommended for characterizing Ethylnaphthalenesulphonic acid's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the sulfonic acid group and ethyl substitution pattern. Compare spectra with reference data from standardized databases like NIST Chemistry WebBook .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm). Calibrate against certified reference materials.

- Elemental Analysis : Verify elemental composition (C, H, S) to confirm stoichiometry. Discrepancies >0.3% warrant re-synthesis or further purification .

Basic: How should researchers handle safety protocols for this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Refer to OSHA-compliant safety data sheets (SDS) for analogous sulfonic acids (e.g., Beta Naphthalenesulfonic Acid), which recommend:

- Use of nitrile gloves, lab coats, and eye protection.

- Avoidance of inhalation and prolonged skin contact .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Document incidents in lab safety logs .

Advanced: How can experimental designs for synthesizing this compound address reproducibility challenges?

Methodological Answer:

- Detailed Protocol Documentation : Include reaction parameters (temperature, solvent ratios, catalyst loading) and purification steps (e.g., recrystallization solvents, drying conditions) in supplementary materials .

- Batch-to-Batch Consistency : Implement statistical process control (SPC) to monitor yield and purity variations. Use control charts to identify outliers (>2σ deviation) .

- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis under identical conditions. Report discrepancies in reaction kinetics or byproduct formation .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Systematic Replication : Reproduce solubility tests using standardized solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C ± 0.1°C). Publish raw data with uncertainty estimates .

- Critical Meta-Analysis : Compare studies for methodological flaws (e.g., incomplete equilibration, uncalibrated pH meters). Highlight confounding variables like ionic strength or impurities .

- Computational Modeling : Use COSMO-RS simulations to predict solubility trends and validate against experimental data. Discrepancies >10% indicate need for re-evaluation .

Basic: What are the best practices for reporting spectroscopic data in publications?

Methodological Answer:

- Data Transparency : Provide full NMR spectra (including integration values and coupling constants) in supplementary files. Annotate peaks corresponding to key functional groups .

- Avoid Redundancy : Summarize critical spectral data in tables (e.g., δ values, J-couplings) rather than duplicating figures. Reference prior studies for comparative analysis .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Testing : Exclude light, oxygen, and humidity using desiccators or inert atmospheres. Monitor decomposition via HPLC at intervals (0, 7, 30 days).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life. Validate with real-time stability data at 4°C, 25°C, and 40°C .

- Subsampling Protocols : Use homogenized aliquots to minimize preparation errors. Report subsampling methods (e.g., quartering, riffle splitting) and analytical precision .

Basic: How to differentiate this compound from structurally similar sulfonic acids?

Methodological Answer:

- Chromatographic Fingerprinting : Use LC-MS/MS to distinguish isomers based on retention times and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm ethyl group positioning and sulfonic acid orientation. Compare with Cambridge Structural Database entries .

Advanced: What statistical approaches are suitable for analyzing dose-response data in toxicological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .

- Cluster-Adjusted Analysis : Account for nested data (e.g., multiple observations per subject) via mixed-effects models. Validate assumptions with residual plots .

Basic: How to ensure ethical compliance in studies involving hazardous reagents like this compound?

Methodological Answer:

- Institutional Review : Submit protocols to ethics committees, emphasizing risk assessments for chemical exposure and waste disposal .

- Training Documentation : Certify all personnel in chemical safety and data protection. Maintain records of training sessions and incident reports .

Advanced: How to optimize reaction conditions for scaling this compound synthesis without industrial equipment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.